Macrocyclic vs. Linear Siderophore Structural Differentiation: Nocardamine vs. Deferoxamine B Procurement Decision Framework
Nocardamine is a 33-membered macrocyclic trihydroxamate siderophore, in contrast to deferoxamine B (DFO, CAS 70-51-9), which is a linear acyclic trihydroxamate [1]. While both contain three hydroxamate iron-chelating units, nocardamine's cyclic conformation imposes distinct steric and recognition constraints that cannot be replicated by linear analogs [2]. This structural divergence is not merely academic—it has direct functional consequences in biological systems. The macrocyclic topology of nocardamine confers differential recognition by outer membrane transporters (see Evidence Item 2), altered metal complexation geometry (see Evidence Item 3), and distinct cellular uptake kinetics [3].
| Evidence Dimension | Molecular topology and macrocyclic constraint |
|---|---|
| Target Compound Data | 33-membered macrocyclic ring; cyclic trihydroxamate (C27H48N6O9, MW 600.70) |
| Comparator Or Baseline | Deferoxamine B: linear acyclic trihydroxamate (C25H48N6O8, MW 560.68) |
| Quantified Difference | Topological class distinction: cyclic vs. acyclic (no continuous numerical scale applicable) |
| Conditions | Chemical structure determination by NMR and X-ray crystallography |
Why This Matters
This topological difference directly impacts transporter recognition specificity and should inform selection when experimental objectives involve bacterial iron uptake pathways or siderophore-drug conjugate design.
- [1] Tebubio. Nocardamine Product Description: A cyclic analog of the ferroptosis inhibiting siderophore deferoxamine. View Source
- [2] Meiwes, J., et al. Isolation and characterization of desferrioxamine E. Appl. Microbiol. Biotechnol. 1990, 32, 505-510. View Source
- [3] Dhungana, S., et al. Fe(III) coordination properties of siderophores. J. Biol. Inorg. Chem. 2001, 6, 810-818. View Source
